molecular formula C12H14INO2 B12814055 3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide

3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide

Cat. No.: B12814055
M. Wt: 331.15 g/mol
InChI Key: OYEGDNXOEZLAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide is an organic compound with the molecular formula C12H14INO2 It is a derivative of butenamide, featuring an iodine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide typically involves the reaction of 3-iodobut-2-enamide with 4-methoxybenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide exerts its effects involves its interaction with specific molecular targets. The iodine atom and methoxyphenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-4-methylaniline
  • 3-iodo-N-[(4-methoxyphenyl)methyl]aniline
  • 3-iodo-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide

Uniqueness

3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide is unique due to its specific structural features, such as the presence of both an iodine atom and a methoxyphenyl group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14INO2

Molecular Weight

331.15 g/mol

IUPAC Name

3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide

InChI

InChI=1S/C12H14INO2/c1-9(13)7-12(15)14-8-10-3-5-11(16-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

OYEGDNXOEZLAAI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=C(C=C1)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.